molecular formula C13H17ClO2 B14830695 2-Tert-butoxy-1-chloro-3-cyclopropoxybenzene

2-Tert-butoxy-1-chloro-3-cyclopropoxybenzene

Katalognummer: B14830695
Molekulargewicht: 240.72 g/mol
InChI-Schlüssel: BOWWBSKXYRXXGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Tert-butoxy-1-chloro-3-cyclopropoxybenzene is an organic compound with the molecular formula C13H17ClO2. It is a derivative of benzene, featuring tert-butoxy, chloro, and cyclopropoxy substituents. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-1-chloro-3-cyclopropoxybenzene typically involves the reaction of 2-chloro-1,3-dihydroxybenzene with tert-butyl alcohol and cyclopropyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups are replaced by tert-butoxy and cyclopropoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Tert-butoxy-1-chloro-3-cyclopropoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alkoxides.

    Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.

    Reduction Reactions: The compound can be reduced to remove the chloro group, forming a hydrocarbon derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution: Formation of amine or ether derivatives.

    Oxidation: Formation of tert-butyl hydroperoxide.

    Reduction: Formation of hydrocarbon derivatives.

Wissenschaftliche Forschungsanwendungen

2-Tert-butoxy-1-chloro-3-cyclopropoxybenzene is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Tert-butoxy-1-chloro-3-cyclopropoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Tert-butoxy-1-chloro-4-cyclopropoxybenzene
  • 2-Tert-butoxy-1-chloro-3-cyclopropylbenzene
  • 2-Tert-butoxy-1-chloro-3-methoxybenzene

Uniqueness

2-Tert-butoxy-1-chloro-3-cyclopropoxybenzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of both tert-butoxy and cyclopropoxy groups enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in research and industrial applications.

Eigenschaften

Molekularformel

C13H17ClO2

Molekulargewicht

240.72 g/mol

IUPAC-Name

1-chloro-3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C13H17ClO2/c1-13(2,3)16-12-10(14)5-4-6-11(12)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3

InChI-Schlüssel

BOWWBSKXYRXXGH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=C(C=CC=C1Cl)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.